molecular formula C13H14N2O5 B3081474 1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid CAS No. 1103816-02-9

1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid

Cat. No.: B3081474
CAS No.: 1103816-02-9
M. Wt: 278.26 g/mol
InChI Key: IVIIFDNIJAIELF-UHFFFAOYSA-N
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Description

“1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid” is a chemical compound . It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific chemical reactions involving “this compound” are not mentioned in the search results.

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

  • Hydrogen Bonding in Proton-Transfer Compounds : The anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, including 2-nitrobenzoate, showcase hydrogen-bonded structures with significance in molecular assembly and crystal engineering. These compounds demonstrate various dimensional hydrogen-bonded networks, emphasizing the cyclic head-to-head amide-amide homodimer motif and its role in molecular assembly processes (Smith & Wermuth, 2010).

  • Crystal Structure Analysis : Studies on compounds like bis(5-Chloro-2-nitrobenzoato)bis(2-piperidin-1-ylethylamine)disilver(I) elucidate centrosymmetric dinuclear silver(I) complex structures. These structures are vital for understanding molecular interactions and coordination in crystallography, aiding the design of complex molecular architectures (Wang, 2013).

Synthesis and Chemical Properties

  • Kinetic and Thermodynamic Studies : Research on the acidity constants and kinetic data of various nitro-substituted compounds, including those related to 1-(2-Nitrobenzoyl)piperidine-2-carboxylic acid, contributes to a deeper understanding of chemical reactivity, acidity, and transition state properties in organic chemistry (Bernasconi, Ali, & Gunter, 2003).

  • Synthesis of Benzothiazole Derivatives : The synthesis of new piperidine substituted benzothiazole derivatives involves compounds similar to this compound. Such research is crucial in developing new compounds with potential biological activities (Shafi, Rajesh, & Senthilkumar, 2021).

Biological and Pharmaceutical Research

  • Cytotoxic Properties of Complexes : Certain complexes like bis(5-Chloro-2-nitrobenzoato)bis(2-piperidin-1-ylethylamine)disilver(I) exhibit cytotoxic properties against carcinoma and normal cells. This finding is crucial for developing new therapeutic agents and understanding the biological interactions of nitrobenzoate derivatives (Wang, 2013).

  • Antimicrobial Activity of Derivatives : The synthesis and study of benzothiazole derivatives, including those structurally related to this compound, reveal important insights into their antimicrobial activities. This research is pivotal in drug discovery and the development of new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(2-nitrobenzoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-12(9-5-1-2-6-10(9)15(19)20)14-8-4-3-7-11(14)13(17)18/h1-2,5-6,11H,3-4,7-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIIFDNIJAIELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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